Olodaterol hydrochloride is a novel therapeutic agent that has garnered significant attention in the management of pulmonary obstructive diseases such as chronic obstructive pulmonary disease (COPD) and asthma. As a long-acting β2-adrenoceptor (β2-AR) agonist, olodaterol offers the promise of improved bronchodilation with a once-daily dosing regimen, which could enhance patient compliance and overall treatment outcomes246.
The mechanism of action of olodaterol is primarily through its agonistic activity at the β2-AR, which leads to bronchodilation. Olodaterol has been shown to form a stable complex with the β2-AR, resulting in prolonged bronchodilatory effects lasting up to 24 hours. This extended duration of action is attributed to the drug's tight binding to the receptor and the formation of a stable ternary complex, which has a dissociation half-life of over 17 hours2. Additionally, olodaterol's moderate association with lipid bilayers contributes to its sustained presence in the pulmonary system3.
In the field of allergic asthma, olodaterol has demonstrated efficacy in providing bronchoprotection and enhancing the effects of other bronchodilators like tiotropium. Studies in guinea pig models of allergic asthma have shown that olodaterol, both alone and in combination with tiotropium, can significantly inhibit allergen-induced asthmatic reactions and airway hyper-responsiveness without affecting inflammatory cell infiltration in the airways1.
Olodaterol has been extensively studied in COPD, where it has been found to improve lung function and quality of life in patients. Clinical trials have shown that olodaterol provides statistically significant increases in trough forced expiratory volume in 1 second (FEV1) compared to placebo, with a clear dose-response relationship observed. The drug is well-tolerated, with no dose-dependent safety effects reported4. Moreover, olodaterol has been evaluated in combination with tiotropium, showing enhanced bronchodilation and improved exercise endurance compared to monotherapies or placebo910.
Population pharmacokinetic modeling has been used to describe the plasma and urine pharmacokinetics of olodaterol after intravenous administration and oral inhalation in healthy volunteers. The findings suggest that a significant proportion of the pulmonary bioavailable fraction of olodaterol has an extended pulmonary residence time, which was not anticipated based on its physicochemical properties3. Safety profiles indicate that olodaterol is comparable to placebo in terms of adverse events, including cardiac events, which are of particular concern for β2-agonists6.
CAS No.: 127103-11-1
CAS No.: 1931-62-0
CAS No.: 65199-11-3
CAS No.: 645-14-7
CAS No.: 7632-10-2
CAS No.: 27233-92-7